2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, substituted 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized by condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide .Scientific Research Applications
Anticancer Activity
Research by Horishny et al. (2021) on derivatives similar to the requested compound, specifically focusing on their synthesis and evaluation against leukemia cell lines, demonstrated potent and selective cytotoxic effects. These studies are pivotal for understanding the structural framework necessary for anticancer activity and guide the development of novel therapeutics in oncology (Horishny, Arshad, & Matiychuk, 2021).
Anti-inflammatory and Analgesic Activities
Studies by Yusov et al. (2019) and others have synthesized and evaluated the analgesic and anti-inflammatory properties of derivatives, highlighting their potential in developing new treatments for inflammation and pain management. These findings suggest that modifications to the core structure of the compound can lead to significant biological activity, offering a promising direction for pharmaceutical development (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of quinoline-based derivatives, including those related to the requested compound, were explored by Khokra et al. (2015). These studies have identified several compounds with significant antibacterial activity, underscoring the potential of quinoline derivatives as a basis for new antimicrobial agents (Khokra, Jyoti, Chetan, Kaushik, Alam, Zaman, Ahmad, Khan, & Husain, 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural elucidation of related compounds, as demonstrated by Dyachenko et al. (2015), provides essential insights into the chemical properties and reactivity of such molecules. This knowledge is fundamental in designing derivatives with optimized biological activities (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-9-12-17(15-5-2-8-25-15)18-13(3-1-4-14(18)23)22-19(12)26-10-16(24)21-11-6-7-11/h2,5,8,11,17,22H,1,3-4,6-7,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUDPFVITZEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3CC3)C#N)C4=CC=CO4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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